molecular formula C18H18N2OS4 B2976773 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705889-68-4

2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No. B2976773
CAS RN: 1705889-68-4
M. Wt: 406.6
InChI Key: DYFRRNSDVKLQJX-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized and studied extensively due to its potential applications in drug development.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone and its derivatives have been studied extensively for their chemical properties and potential applications in various scientific fields. One study focused on the synthesis and characterization of this compound through different spectroscopic methods, including FT-IR, NMR (13C/1H), and UV–Vis spectroscopy, alongside TG/DTA thermal analysis and single-crystal X-ray diffraction methods. The study provided a detailed understanding of the molecular geometry, vibrational modes, chemical shift values, and UV–Vis properties, showcasing the compound's structural complexity and potential for further research applications (Inkaya, 2018).

Biological Activities

The compound and its analogs have also been explored for their biological activities, particularly in the context of antimicrobial and anticancer properties. For instance, new derivatives of 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone have been synthesized and evaluated for their antimicrobial activity. Some of these derivatives exhibited significant antibacterial activity against various strains, indicating the potential for developing new antimicrobial agents from this compound (Suram et al., 2017).

In another study, derivatives of this compound were synthesized and screened for their antitumor activities against different cancer cell lines. The results revealed promising activities of certain compounds, suggesting their potential as anti-breast cancer agents. This highlights the versatility of 2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone derivatives in the development of new therapeutic agents for cancer treatment (Mahmoud et al., 2021).

Antituberculosis and Cytotoxicity Studies

The compound's derivatives have also been studied for their antituberculosis and cytotoxicity effects. One such study synthesized a series of 3-heteroarylthioquinoline derivatives from 2-(1,3-benzothiazol-2-ylsulfanyl)-1-aryl-1-ethanone and evaluated their in vitro activity against Mycobacterium tuberculosis. Some derivatives were found to be highly active against the tuberculosis bacterium, with minimal cytotoxic effects against healthy cell lines, indicating their potential as antituberculosis agents (Chitra et al., 2011).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS4/c21-17(12-24-18-19-13-4-1-2-5-14(13)25-18)20-8-7-16(23-11-9-20)15-6-3-10-22-15/h1-6,10,16H,7-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFRRNSDVKLQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

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